molecular formula C19H22ClN5O2 B2791517 5-chloro-6-hydroxy-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)nicotinamide CAS No. 2034350-66-6

5-chloro-6-hydroxy-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)nicotinamide

Cat. No.: B2791517
CAS No.: 2034350-66-6
M. Wt: 387.87
InChI Key: KTOFSSQFNSDSQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-6-hydroxy-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)nicotinamide is a synthetic chemical compound supplied for laboratory research purposes. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers specializing in medicinal chemistry and drug discovery may find this compound of interest for developing new pharmacologically active molecules. The structure incorporates a nicotinamide moiety, a core element in biochemistry, and a piperidine ring, a common feature in many pharmaceuticals due to its ability to improve solubility and metabolic stability . The tetrahydrocinnoline segment may also be investigated for its potential biological activity. Potential areas of investigation for this compound or its analogs could include enzyme inhibition studies, high-throughput screening campaigns, and serving as a synthetic intermediate in the development of novel therapeutic agents. Handling of this material should be conducted by qualified professionals in accordance with all applicable laboratory safety standards.

Properties

IUPAC Name

5-chloro-6-oxo-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN5O2/c20-15-9-13(11-21-19(15)27)18(26)22-14-5-7-25(8-6-14)17-10-12-3-1-2-4-16(12)23-24-17/h9-11,14H,1-8H2,(H,21,27)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTOFSSQFNSDSQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)C4=CNC(=O)C(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

(a) 5-Chloro-6-[4-(ethoxycarbonyl)piperidin-1-yl]nicotinic acid (Avatrombopag Impurity)

  • Key Differences: The Avatrombopag impurity replaces the tetrahydrocinnolin-piperidine group with a simpler 4-(ethoxycarbonyl)piperidine substituent. The 6-hydroxy group in the target compound is absent here, replaced by a carboxylic acid at position 3 of the pyridine ring.
  • Implications: The ethoxycarbonyl group may enhance metabolic stability but reduce target affinity due to decreased rigidity compared to the bicyclic tetrahydrocinnolin system .

(b) 5-Chloro-N-[6-[(3-chlorobenzoyl)amino]-3-pyridinyl]-2-[4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl]-4-pyridinecarboxamide (CAS 1131604-96-0)

  • Key Differences :
    • Features a piperazinyl ring instead of piperidinyl, with a 2-(2-hydroxyethoxy)ethyl side chain.
    • The 3-chlorobenzoyl group introduces bulkier aromatic interactions compared to the target’s hydroxy group.
  • Implications :
    • Piperazine derivatives often exhibit improved solubility but may alter receptor subtype selectivity .

(c) Fentanyl Analogues (e.g., Parafluoroisobutyrfentanyl)

  • Key Differences: Fentanyl derivatives like parafluoroisobutyrfentanyl share a piperidine core but prioritize N-phenylamide substitutions for opioid receptor binding. The target compound’s tetrahydrocinnolin system is absent, highlighting divergent therapeutic aims (CNS vs.

Physicochemical Properties

Property Target Compound Avatrombopag Impurity CAS 1131604-96-0
Molecular Formula Not Available C₁₄H₁₇ClN₂O₄ C₂₃H₂₂Cl₂N₆O₃
Molar Mass (g/mol) Not Available 312.75 525.37
Melting Point Not Available 128–130°C Not Reported
pKa Not Available 2.78 Not Reported
Key Functional Groups 6-hydroxy, tetrahydrocinnolin, nicotinamide Ethoxycarbonyl, carboxylic acid Piperazinyl, chlorobenzoyl, hydroxyethoxy
  • The absence of melting point data for the target compound limits direct comparisons of crystallinity and stability .

Pharmacological Implications

  • Target Compound: The 6-hydroxy group may facilitate hydrogen bonding with catalytic residues in enzymes (e.g., kinases), while the tetrahydrocinnolin moiety could enhance binding pocket occupancy through van der Waals interactions.
  • Avatrombopag Impurity :
    • The ethoxycarbonyl group may reduce metabolic clearance compared to hydroxylated analogs, extending half-life .
  • CAS 1131604-96-0 :
    • The piperazinyl substitution and hydrophilic hydroxyethoxy chain likely improve blood-brain barrier penetration, a trait less critical for the target compound if designed for peripheral targets .

Q & A

Q. How to design interaction studies with biological targets (e.g., enzymes, receptors)?

  • Methodology :
  • Binding assays : Use SPR or ITC for affinity measurements.
  • Functional assays : Measure enzyme inhibition (e.g., IC₅₀) with fluorogenic substrates.
  • Structural studies : Co-crystallize the compound with target proteins (e.g., AChE) and resolve structures via X-ray crystallography .

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